molecular formula C26H20N4O3S B3313577 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946379-99-3

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B3313577
CAS RN: 946379-99-3
M. Wt: 468.5 g/mol
InChI Key: OKLDBYBEGISRCP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a benzothiazole group, and a pyridazine group. These groups are common in many biologically active compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The benzothiazole and pyridazine rings in the compound are aromatic and planar, which could contribute to its potential biological activity. The methoxy group could potentially increase the compound’s lipophilicity, improving its ability to cross cell membranes .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their functional groups. For example, the methoxy group could potentially undergo demethylation, and the benzothiazole ring could potentially undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the methoxy group could increase its lipophilicity, and the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazoles, for example, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the known activities of similar compounds, it could potentially be a candidate for drug development .

properties

IUPAC Name

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3S/c1-16-8-13-20-22(14-16)34-26(28-20)17-9-11-18(12-10-17)27-25(32)24-21(33-2)15-23(31)30(29-24)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLDBYBEGISRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=O)C=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 5
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 6
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

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